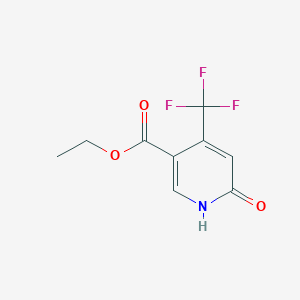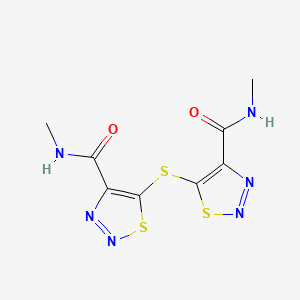
5,5'-sulfanediylbis(N-methyl-1,2,3-thiadiazole-4-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is an organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
化学反応の分析
Types of Reactions
N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
作用機序
The mechanism of action of N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
特性
分子式 |
C8H8N6O2S3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-methyl-5-[4-(methylcarbamoyl)thiadiazol-5-yl]sulfanylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C8H8N6O2S3/c1-9-5(15)3-7(18-13-11-3)17-8-4(6(16)10-2)12-14-19-8/h1-2H3,(H,9,15)(H,10,16) |
InChIキー |
AGGLEZFSTCEOTM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(SN=N1)SC2=C(N=NS2)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
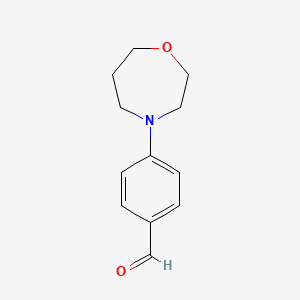
![Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)
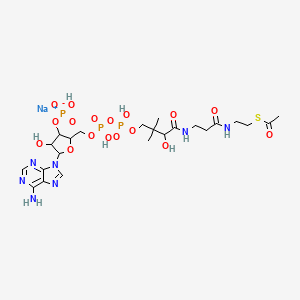
![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
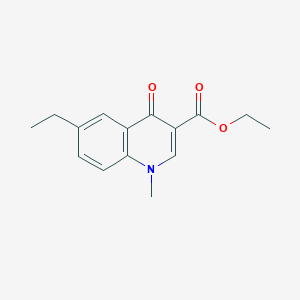
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
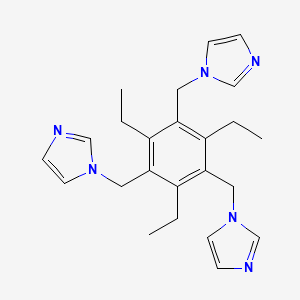
![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
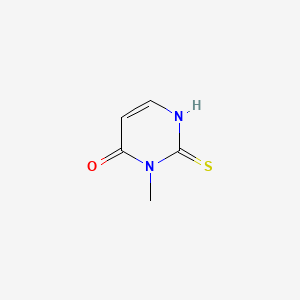
![2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile](/img/structure/B12502616.png)
